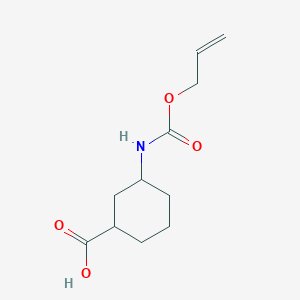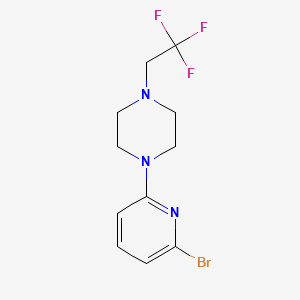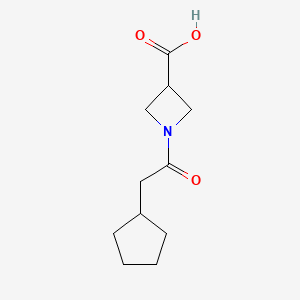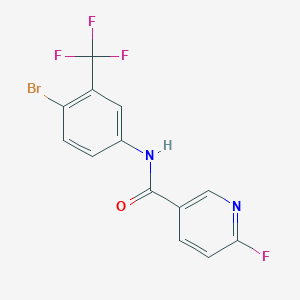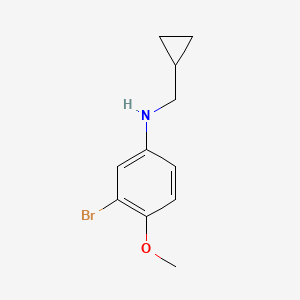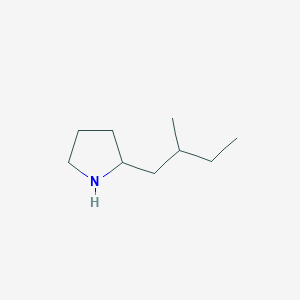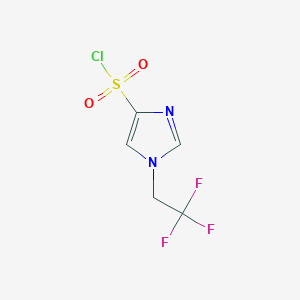![molecular formula C11H16ClN3O B1469288 4-Cloro-6-[3-(metoxi-metil)pirrolidin-1-il]-2-metilpirimidina CAS No. 1344360-61-7](/img/structure/B1469288.png)
4-Cloro-6-[3-(metoxi-metil)pirrolidin-1-il]-2-metilpirimidina
Descripción general
Descripción
4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento y Desarrollo de Fármacos
El anillo pirrolidina es una característica común en las moléculas bioactivas debido a su capacidad para explorar eficazmente el espacio farmacoforo debido a su hibridación sp3. Esto aumenta la cobertura tridimensional de las moléculas, mejorando su interacción con los objetivos biológicos . El compuesto en cuestión podría servir como una estructura líder en el desarrollo de nuevos agentes terapéuticos.
Moduladores Selectivos del Receptor Androgénico (SARMs)
Los derivados de pirrolidina se han sintetizado como SARMs, que son compuestos que modulan selectivamente los receptores de andrógenos para beneficio terapéutico. Los sustituyentes metoxi-metil y cloro en el anillo de pirimidina podrían potencialmente influir en la selectividad y la potencia del compuesto como SARM .
Tratamiento de Enfermedades Autoinmunes
Los derivados de pirrolidina han mostrado actividad como agonistas inversos del receptor huérfano relacionado con el ácido retinoico γ (RORγt), que está involucrado en enfermedades autoinmunes. La estereoquímica del anillo de pirrolidina puede conducir a diferentes perfiles biológicos, que podrían explorarse con el compuesto dado .
Síntesis Orgánica
El compuesto se puede utilizar como intermedio en la síntesis orgánica. Sus diversos grupos funcionales lo convierten en un bloque de construcción valioso para construir moléculas más complejas, que podrían utilizarse en diversas reacciones y procesos químicos .
Intermedios Farmacéuticos
Como intermedio en los productos farmacéuticos, este compuesto podría utilizarse para sintetizar una amplia gama de fármacos. Su complejidad estructural permite la introducción de varios sustituyentes, que pueden modificar las propiedades farmacocinéticas y farmacodinámicas de los fármacos resultantes .
Agroquímicos
En el campo de los agroquímicos, estos compuestos se utilizan para crear productos que protegen los cultivos de plagas y enfermedades. Los sustituyentes específicos en el compuesto podrían adaptarse para mejorar su actividad contra amenazas agrícolas particulares .
Tintes
La estructura química del compuesto podría utilizarse en la síntesis de tintes. La presencia del anillo de pirrolidina y el grupo cloro podría contribuir a la afinidad de unión del tinte a diferentes sustratos, ofreciendo potencial para el desarrollo de nuevos colorantes .
Síntesis Estereoselectiva
Los centros estereogénicos en el anillo de pirrolidina se pueden explotar en la síntesis estereoselectiva para crear compuestos enantioméricamente puros. Esto es particularmente importante en la industria farmacéutica, donde la estereoquímica de un fármaco puede afectar significativamente su eficacia y seguridad .
Propiedades
IUPAC Name |
4-chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-13-10(12)5-11(14-8)15-4-3-9(6-15)7-16-2/h5,9H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIVDJFQIJJYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)
![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)
